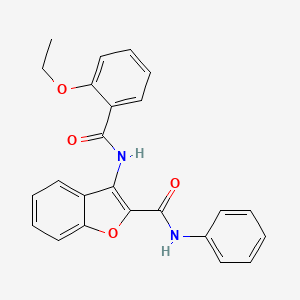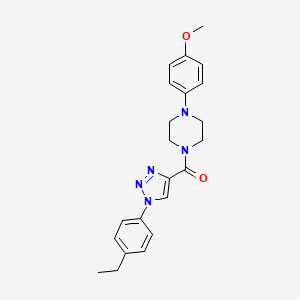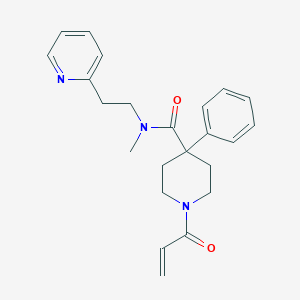
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide, also known as MPP+, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP+ is a highly toxic compound that is known to cause damage to the central nervous system. However, it has also been found to have certain beneficial effects when used in laboratory experiments.
作用機序
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ works by inhibiting the function of the mitochondrial complex I, which is responsible for the production of ATP in cells. This leads to a decrease in energy production and an increase in oxidative stress, which can cause damage to cells and tissues.
生化学的および生理学的効果
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress, the activation of apoptotic pathways, and the disruption of cellular energy metabolism. It has also been found to cause damage to the dopaminergic neurons in the substantia nigra, which is a characteristic feature of Parkinson's disease.
実験室実験の利点と制限
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ has several advantages when used in laboratory experiments, including its ability to induce oxidative stress and its potential applications in the study of neurological disorders. However, it also has several limitations, including its high toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+, including its potential applications in the development of new treatments for neurological disorders, its use as a tool for studying the effects of oxidative stress on the central nervous system, and its potential applications in the field of nanotechnology. Further research is needed to fully understand the mechanisms of action of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ and its potential applications in scientific research.
In conclusion, N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide, or N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+, is a highly toxic chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of apoptotic pathways. While N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ has several advantages when used in laboratory experiments, it also has several limitations, including its high toxicity and the need for careful handling and disposal. Further research is needed to fully understand the mechanisms of action of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ and its potential applications in scientific research.
合成法
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ is a complex process that requires careful attention to detail and safety precautions. The final product is a white crystalline powder that is highly toxic and must be handled with care.
科学的研究の応用
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide+ has been used extensively in scientific research to study the effects of neurotoxicity and its potential applications in the treatment of neurological disorders. It has been found to be a useful tool for studying the effects of oxidative stress on the central nervous system and for investigating the mechanisms of cell death in neurons.
特性
IUPAC Name |
N-methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-21(27)26-17-13-23(14-18-26,19-9-5-4-6-10-19)22(28)25(2)16-12-20-11-7-8-15-24-20/h3-11,15H,1,12-14,16-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXVXNHVIOVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-phenyl-1-prop-2-enoyl-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

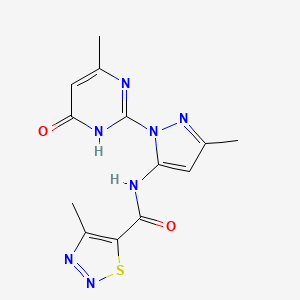
![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)
![8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)
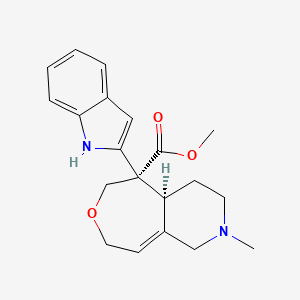
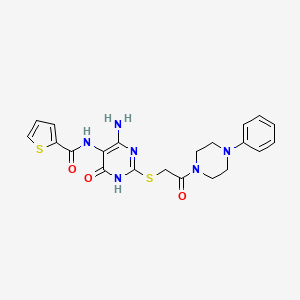
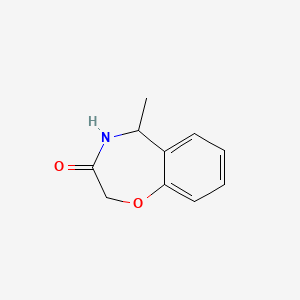
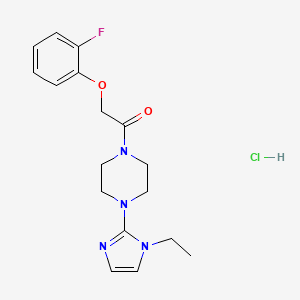
![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2476997.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)
